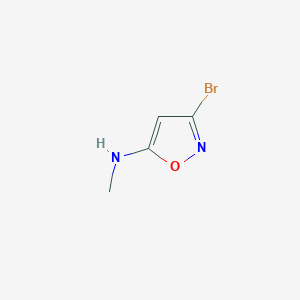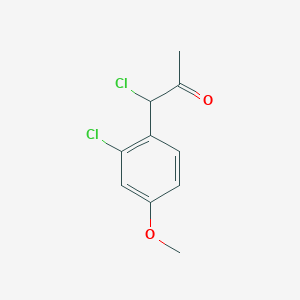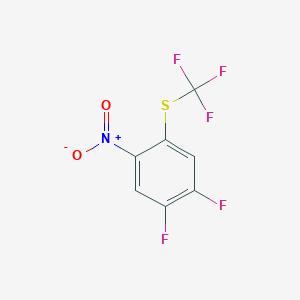
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylthiolating agent reacts with 1,2-difluoro-4-nitrobenzene under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various nucleophiles.
Reduction: 1,2-Difluoro-4-amino-5-(trifluoromethylthio)benzene.
Oxidation: 1,2-Difluoro-4-nitro-5-(trifluoromethylsulfonyl)benzene.
科学研究应用
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.
作用机制
The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and trifluoromethylthio groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atoms also play a role in stabilizing intermediates and transition states during reactions.
相似化合物的比较
Similar Compounds
3,4-Difluoronitrobenzene: Similar structure but lacks the trifluoromethylthio group.
2,4-Difluoronitrobenzene: Another difluoronitrobenzene derivative with different substitution pattern.
1,2,4-Trifluoro-5-nitrobenzene: Contains three fluorine atoms and a nitro group but no trifluoromethylthio group.
Uniqueness
1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to other difluoronitrobenzene derivatives. This makes it a valuable compound for specialized applications in various fields of research and industry.
属性
分子式 |
C7H2F5NO2S |
|---|---|
分子量 |
259.16 g/mol |
IUPAC 名称 |
1,2-difluoro-4-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F5NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |
InChI 键 |
BXDYZSUOMVCUDF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)SC(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


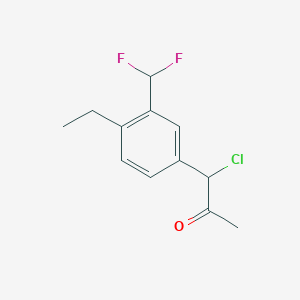

![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
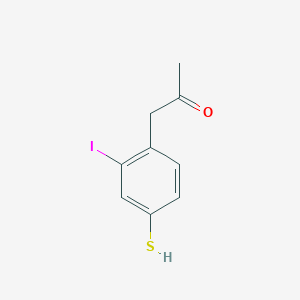
![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)
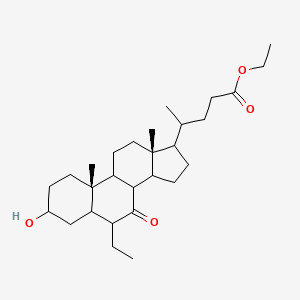
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
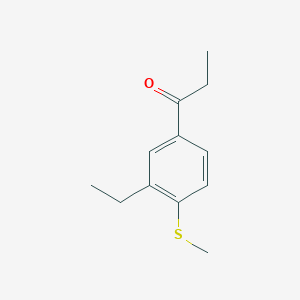
![2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14055070.png)

![(E)-3-(4-Cyanomethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14055086.png)
